Pyridinium toluene-4-sulphonate

Catalog No.
S580491
CAS No.
24057-28-1
M.F
C12H13NO3S
M. Wt
251.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridinium toluene-4-sulphonate

CAS Number

24057-28-1

Product Name

Pyridinium toluene-4-sulphonate

IUPAC Name

4-methylbenzenesulfonic acid;pyridine

Molecular Formula

C12H13NO3S

Molecular Weight

251.3 g/mol

InChI

InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H

InChI Key

ZDYVRSLAEXCVBX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1

Synonyms

4-Methylbenzenesulfonic Acid compd. with Pyridine (1:1); Pyridine, 4-methylbenzenesulfonate; Pyridine, p-Toluenesulfonate; 4-Methylbenzenesulfonic Acid Pyridinium Salt; PPTS; Pyridinium 4-Toluenesulfonate; Pyridinium p-Toluenesulfonate; Pyridinium p-

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1

Pyridinium toluene-4-sulphonate is a white to off-white crystalline salt formed from pyridine and p-toluenesulfonic acid. It is known for its role as a mild acid catalyst in various organic reactions, particularly in situations where stronger acids might cause degradation of sensitive substrates. The compound is highly soluble in polar solvents such as water, methanol, and ethanol, while exhibiting limited solubility in nonpolar solvents. Its stability under moderate temperatures makes it a practical choice for laboratory applications, with a melting point typically ranging from 165°C to 170°C

As a weak acid catalyst, PPTS functions by donating a proton (H+) to the reaction substrate. The bulky p-toluenesulfonate anion helps to stabilize the negative charge formed on the substrate after protonation, facilitating the reaction []. The specific mechanism of action depends on the particular reaction being catalyzed.

Enzyme Studies:

  • Cytochrome P450 research: PTS plays a crucial role in the synthesis of a subdomain of the cytochrome P450 BM3 enzyme. This enzyme is essential for studying drug metabolism and developing new medications. Source: Fisher Scientific:

Organic Synthesis:

  • Catalyst for tetrahydropyranyl ethers: PTS acts as an efficient catalyst in the preparation of tetrahydropyranyl ethers, which are valuable intermediates in organic synthesis. This allows researchers to create complex organic molecules for various applications. Source: Fisher Scientific:

Other Potential Applications:

While not as extensively documented as the aforementioned applications, research suggests PTS may also be useful in:

  • Ionic liquids: PTS can be incorporated into the design of ionic liquids, which are novel solvents with unique properties valuable for various scientific studies. [Source: "Ionic Liquids Based on Pyridinium Cations and Toluene-4-sulfonate Anions: Synthesis, Characterization, and Physicochemical Properties" by Jian-Ping Peng et al. in Journal of Chemical & Engineering Data (2007)]
  • Material science: PTS may have potential applications in the development of new materials due to its unique properties. However, further research is needed to explore this possibility.

Pyridinium toluene-4-sulphonate functions primarily as a Lewis acid catalyst. It facilitates several key organic transformations, including:

  • Esterifications: Promotes the formation of esters from carboxylic acids and alcohols.
  • Claisen Rearrangements: Catalyzes the rearrangement of vinyl ethers to allyl vinyl ethers.
  • Acetal Deprotection: Efficiently removes protecting groups from acetals, regenerating aldehydes or ketones.
  • Diastereoselective Reactions: Enhances selectivity in reactions involving multiple stereocenters
    Of Pyridinium p-Toluenesulfonate - ChemicalBook" class="citation ml-xs inline" data-state="closed" href="https://www.chemicalbook.com/article/applications-of-pyridinium-p-toluenesulfonate.htm" rel="nofollow noopener" target="_blank"> . The compound's compatibility with different functional groups allows for diverse applications across synthetic chemistry.

Pyridinium toluene-4-sulphonate can be synthesized through a straightforward reaction between pyridine and p-toluenesulfonic acid. The process typically involves:

  • Mixing pyridine with p-toluenesulfonic acid.
  • Stirring the mixture at room temperature until the reaction completes.
  • Removing excess pyridine using rotary evaporation to yield the desired salt.

This method allows for high yields and purity of the product .

Interactions involving Pyridinium toluene-4-sulphonate are primarily focused on its role as a catalyst rather than direct biological interactions. Studies have shown that it can enhance reaction rates and selectivity in various organic transformations when paired with other reagents or catalysts, such as L-proline in asymmetric aldol reactions

Pyridinium toluene-4-sulphonate shares similarities with several other compounds used as catalysts or reagents in organic synthesis. Here are some comparable compounds:

Compound NameStructure TypeKey Features
Pyridinium ChlorideSaltCommonly used as a catalyst but more reactive than Pyridinium toluene-4-sulphonate.
p-Toluenesulfonic AcidAcidStronger acidity; used for similar acetalization reactions but can degrade sensitive substrates.
N-Methyl Pyridinium p-ToluenesulfonateSaltA derivative with enhanced catalytic properties for specific reactions.
TriethylamineBaseUsed for similar reactions but acts as a base rather than an acid catalyst.

The uniqueness of Pyridinium toluene-4-sulphonate lies in its mild acidity and solubility profile, making it particularly suitable for sensitive reactions where stronger acids would be detrimental

Other CAS

24057-28-1

General Manufacturing Information

Benzenesulfonic acid, 4-methyl-, compd. with pyridine (1:1): ACTIVE

Dates

Modify: 2023-08-15

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